[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone
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Overview
Description
SCH 44643 is a small molecule drug developed by Merck Sharp & Dohme Corp. It functions as an antagonist of both the platelet-activating factor receptor and the histamine H1 receptor. This compound has been primarily investigated for its potential therapeutic applications in treating allergic disorders and asthma .
Preparation Methods
The synthesis of SCH 44643 involves several steps, including organic solvent extraction followed by solid-phase extraction on an aminopropyl column. The separation is typically performed on a capillary column with quantitation by nitrogen-phosphorus detection . The method is sensitive, specific, accurate, and precise, making it suitable for pharmacokinetic or toxicokinetic studies .
Chemical Reactions Analysis
SCH 44643 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a model compound in studies involving receptor antagonists.
Biology: It is used to study the biological pathways involving platelet-activating factor and histamine.
Medicine: It has potential therapeutic applications in treating allergic disorders and asthma.
Industry: It is used in the development of new drugs targeting platelet-activating factor and histamine receptors
Mechanism of Action
SCH 44643 exerts its effects by binding to and blocking the platelet-activating factor receptor and the histamine H1 receptor. This prevents the activation of these receptors, thereby inhibiting the biological responses mediated by platelet-activating factor and histamine. The molecular targets and pathways involved include the inhibition of inflammatory responses and the reduction of allergic symptoms .
Comparison with Similar Compounds
SCH 44643 is unique in its dual antagonistic activity against both the platelet-activating factor receptor and the histamine H1 receptor. Similar compounds include:
Ketotifen: A histamine H1 receptor antagonist used to treat allergic conditions.
Rupatadine: A dual antagonist of the histamine H1 receptor and platelet-activating factor receptor.
Loratadine: A selective histamine H1 receptor antagonist used to treat allergic rhinitis and urticaria.
SCH 44643 stands out due to its combined activity against both receptors, making it a promising candidate for treating conditions involving both platelet-activating factor and histamine .
Properties
CAS No. |
133330-43-5 |
---|---|
Molecular Formula |
C25H23ClN3O2- |
Molecular Weight |
432.9 g/mol |
IUPAC Name |
[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone |
InChI |
InChI=1S/C25H23ClN3O2/c26-21-5-6-22-20(16-21)4-3-18-2-1-11-27-24(18)23(22)17-7-12-28(13-8-17)25(30)19-9-14-29(31)15-10-19/h1-2,5-6,9-11,14,16H,3-4,7-8,12-13,15H2/q-1 |
InChI Key |
IJTLWVCXERQDJL-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)C4=CCN(C=C4)[O-])C5=C1C=CC=N5 |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)C4=CCN(C=C4)[O-])C5=C1C=CC=N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sch 44643; Sch44643; Sch-44643. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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